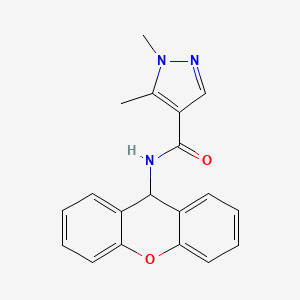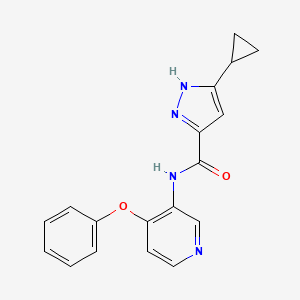
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate the potential uses of DMXAA in cancer treatment.
Mecanismo De Acción
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key regulator of the immune response. When DMXAA is administered, it causes the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can help to destroy cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DMXAA has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. DMXAA has also been shown to increase the production of nitric oxide, which can help to dilate blood vessels and improve blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA is that it has been shown to be effective in inducing tumor regression in a variety of cancer types. DMXAA is also relatively easy to synthesize and can be produced in large quantities. One limitation of DMXAA is that it can cause side effects, such as fever, chills, and nausea. DMXAA also has a short half-life, which means that it must be administered frequently to maintain its anti-cancer effects.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of research is focused on developing new formulations of DMXAA that can improve its pharmacokinetics and reduce its side effects. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research to investigate the potential use of DMXAA in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
DMXAA is a synthetic compound that has been studied extensively for its potential anti-cancer properties. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells. DMXAA has been shown to induce tumor regression in a variety of cancer types and has a number of biochemical and physiological effects. While DMXAA has limitations, such as its short half-life and side effects, ongoing research is focused on developing new formulations and identifying biomarkers that can improve its efficacy and reduce its side effects.
Métodos De Síntesis
DMXAA can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylpyrazole with ethyl oxalyl chloride to form ethyl 2,4-dimethylpyrazole-3-carboxylate. This compound is then reacted with 9H-xanthene-9-carboxylic acid to form 9-(2,4-dimethylpyrazol-3-yl)xanthene-9-carboxylic acid. The final step involves the reaction of this compound with thionyl chloride to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively for its potential anti-cancer properties. In preclinical studies, DMXAA has been shown to induce tumor regression in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells.
Propiedades
IUPAC Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-15(11-20-22(12)2)19(23)21-18-13-7-3-5-9-16(13)24-17-10-6-4-8-14(17)18/h3-11,18H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADTDKDMPHSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)
![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)
![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![7-methyl-2-[(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7573403.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)